(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a complex organic molecule featuring a benzo[d][1,3]dioxole ring, a pyrrolidine ring, and a methoxybenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d][1,3]dioxole and 7-methoxybenzofuran intermediates, followed by their coupling through a pyrrolidine linker. Common synthetic methods include:
Formation of Benzo[d][1,3]dioxole: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of 7-Methoxybenzofuran: This involves the cyclization of appropriate phenol derivatives with methoxy substituents.
Coupling Reaction: The final step involves the coupling of the benzo[d][1,3]dioxole and 7-methoxybenzofuran intermediates using pyrrolidine as a linker under suitable conditions, such as the presence of a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone: can be compared with other compounds featuring similar structural motifs, such as:
Uniqueness
The uniqueness of This compound lies in its combination of these three distinct structural elements, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-24-17-4-2-3-14-10-19(27-20(14)17)21(23)22-8-7-15(11-22)13-5-6-16-18(9-13)26-12-25-16/h2-6,9-10,15H,7-8,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPXAUYPXIDIEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)C4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.